1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
Description
This compound features a pyrrole core substituted with 2,5-dimethyl groups, a 4-aminophenyl group at the 1-position, and a trifluoroethanone moiety at the 3-position. Its molecular formula is C₁₄H₁₂F₃N₂O, with a molecular weight of 287.25 g/mol. The trifluoromethyl group contributes to metabolic stability and lipophilicity, critical in medicinal chemistry applications .
Properties
IUPAC Name |
1-[1-(4-aminophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-8-7-12(13(20)14(15,16)17)9(2)19(8)11-5-3-10(18)4-6-11/h3-7H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPOVOBVIRTBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine. In this case, 2,5-hexanedione can react with aniline to form 2,5-dimethyl-1H-pyrrole.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride.
Addition of the Trifluoroethanone Moiety: The final step involves the introduction of the trifluoroethanone group through a nucleophilic substitution reaction. The aminophenyl-pyrrole intermediate reacts with trifluoroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The trifluoroethanone moiety can be reduced to a trifluoroethanol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-[1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone.
Reduction: Formation of 1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoroethanone moiety can enhance the compound’s binding affinity and specificity through interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone (CAS 95337-69-2)
- Molecular Formula: C₁₄H₁₁BrF₃NO
- Molecular Weight : 346.14 g/mol
- Key Differences: Bromine substitution increases molecular weight and reduces polarity compared to the amino group. Enhanced lipophilicity due to bromine’s hydrophobic nature. Likely lower solubility in aqueous media compared to the amino analog.
- Applications : Used in research as a synthetic intermediate or reference standard .
1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
- Molecular Formula: C₁₄H₁₁ClF₃NO
- Molecular Weight : 309.69 g/mol
- Key Differences: Chlorine’s moderate electronegativity alters electronic distribution compared to bromine or amino groups. Intermediate lipophilicity between bromo and amino analogs. Potential for nucleophilic aromatic substitution due to Cl’s leaving-group ability .
Heterocyclic and Functionalized Analogs
1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidin-1-yl)ethan-1-one
- Molecular Formula : C₁₉H₂₃ClN₂O₂
- Molecular Weight : 358.85 g/mol
- Key Differences: Addition of a 4-hydroxypiperidine group introduces hydrogen-bonding capability and basicity. Enhanced bioavailability due to improved solubility from the hydroxyl group. Potential for targeting enzymes like hydrolases or kinases .
2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone (CAS 790681-71-9)
- Molecular Formula: C₁₆H₁₂ClF₃NO
- Molecular Weight : 350.72 g/mol
- Key Differences: Trifluoromethyl group on phenyl enhances electron-withdrawing effects, stabilizing the molecule. Chloroethanone moiety increases reactivity toward nucleophilic substitution. Likely higher metabolic stability than non-fluorinated analogs .
Substituted Phenyl and Alkyl Analogs
1-[1-(2-(4-Methoxyphenyl)ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone
- Molecular Formula: C₁₇H₂₀ClNO₂
- Molecular Weight : 305.80 g/mol
- Key Differences: Methoxy group donates electrons, increasing aromatic ring electron density. Ethyl chain enhances lipophilicity and membrane permeability. Chloroethanone may facilitate further functionalization .
Structural and Electronic Effects
Substituent Impact on Properties
| Substituent (R) | Electronic Effect | Polarity | Lipophilicity (LogP) | Reactivity |
|---|---|---|---|---|
| -NH₂ (Target) | Electron-donating | High | Moderate (~2.5) | High (H-bond donor) |
| -Br | Slightly EW | Low | High (~3.8) | Low |
| -Cl | Moderate EW | Moderate | Moderate (~3.2) | Moderate |
| -CF₃ | Strong EW | Low | High (~4.0) | Low |
| -OCH₃ | Electron-donating | Moderate | Moderate (~2.8) | Moderate |
EW = Electron-Withdrawing
Biological Activity
The compound 1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone (CAS No. 866156-49-2) is a pyrrole derivative with potential biological activities. This article explores its biological activity, including its effects on cell growth, metabolic processes, and potential therapeutic applications.
- Molecular Formula: C14H13F3N2O
- Molar Mass: 282.26 g/mol
- Structural Characteristics: The compound features a pyrrole ring substituted with an amino group and trifluoroethanone moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this pyrrole derivative exhibit various biological activities, including anticancer effects and modulation of metabolic pathways. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives in cancer treatment. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| MPPB | MCF-7 | 5.85 |
| MPPB | A549 | 4.53 |
These values indicate that certain pyrrole derivatives can effectively inhibit the growth of breast (MCF-7) and lung (A549) cancer cells, suggesting that this compound may possess similar anticancer properties .
The mechanism by which this compound may exert its anticancer effects involves modulation of metabolic pathways critical for tumor growth. For example:
- Inhibition of Cell Growth: Similar compounds have been shown to suppress cell growth while enhancing cell-specific glucose uptake and ATP levels during monoclonal antibody production .
- Impact on Glycosylation: The compound may also influence the glycosylation patterns of therapeutic antibodies, which is crucial for their efficacy and safety .
Case Studies
Several case studies report on the effects of pyrrole derivatives in various biological contexts:
-
Monoclonal Antibody Production:
- A study demonstrated that a related compound improved monoclonal antibody production in Chinese hamster ovary (CHO) cells by enhancing cell-specific productivity while maintaining cell viability .
- The compound's structural components were evaluated for their contributions to productivity, indicating that the 2,5-dimethylpyrrole structure was particularly effective .
- Antioxidant Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
